Bromomethyl vs. Hydroxymethyl Derivative: Validated Synthetic Route with 95% Yield from Common Precursor
tert-Butyl 4-(bromomethyl)benzylcarbamate is synthesized from tert-butyl 4-(hydroxymethyl)benzylcarbamate (CAS 123986-64-1) via treatment with phosphorus tribromide in tetrahydrofuran at -78°C for 2 hours, yielding the target compound in 95% yield . This direct synthetic route demonstrates the feasibility of procuring the bromomethyl derivative from a commercially available hydroxyl precursor , providing a cost-effective and validated pathway for researchers requiring the electrophilic bromo variant.
| Evidence Dimension | Synthesis Yield from Common Precursor |
|---|---|
| Target Compound Data | 95% yield (300 mg from 250 mg starting alcohol) |
| Comparator Or Baseline | tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS 123986-64-1) |
| Quantified Difference | The bromo derivative is obtained in high yield; the alcohol precursor is unreactive toward nucleophilic substitution under standard conditions. |
| Conditions | THF, -78°C, PBr₃, 2h |
Why This Matters
This high-yield transformation validates the commercial availability of the bromo compound and provides a reliable synthetic route for researchers who may already possess the alcohol precursor, ensuring procurement flexibility.
